"2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" chemical properties
"2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-" chemical properties
An In-depth Technical Guide to 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Introduction
The benzimidazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] Its fusion of a benzene ring with an imidazole ring creates a unique electronic and structural environment, making it a "privileged structure" in drug discovery. When substituted with a thione group at the 2-position, the resulting 2H-benzimidazole-2-thione core exhibits a fascinating interplay of tautomerism, reactivity, and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (hereafter referred to as 4-Me-BMT), designed for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights and detailed protocols.
Nomenclature and Structural Elucidation
Correctly identifying a chemical entity is paramount for reproducible research. 4-Me-BMT is known by several names, and it's crucial to distinguish it from its isomer and the common isomeric mixture.
Systematic and Common Names
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Systematic IUPAC Name: 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione
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Common Synonyms: 4-Methyl-2-mercaptobenzimidazole, 4-Methyl-1H-benzo[d]imidazole-2(3H)-thione
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CAS Number (4-methyl isomer): 27231-33-0[2]
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CAS Number (4(or 5)-methyl isomeric mixture): 53988-10-6[3]
It is critical for researchers to note the specific CAS number when sourcing this compound, as commercial suppliers often provide the isomeric mixture.
Thiol-Thione Tautomerism
Like other 2-mercaptobenzimidazoles, 4-Me-BMT exists in a tautomeric equilibrium between the thione and thiol forms. However, extensive spectroscopic evidence, including IR and NMR studies on related compounds, confirms that the thione form is the predominant tautomer in both solid and solution states.[4][5] This is attributed to the greater stability of the amide-like C=S bond within the cyclic system.
Caption: Thiol-Thione Tautomerism of 4-Me-BMT.
Physicochemical Properties
The physical and chemical properties of 4-Me-BMT dictate its handling, formulation, and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂S | [6] |
| Molecular Weight | 164.23 g/mol | [6] |
| Appearance | Pale yellow to light brown solid | |
| Melting Point | 300-304 °C (for 4/5-methyl isomeric mixture) | |
| Solubility | Low in water; soluble in polar organic solvents like ethanol and acetone | [7] |
| Thermal Stability | The benzimidazole ring confers good thermal stability, though the thione group may decompose at very high temperatures. | [7] |
Solubility Insights: The presence of the methyl group and the benzimidazole ring makes the molecule relatively hydrophobic, explaining its low water solubility. However, the nitrogen and sulfur heteroatoms can participate in hydrogen bonding and dipole-dipole interactions with polar organic solvents, leading to good solubility in alcohols and ketones.[7]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the thione tautomer and identifying key functional groups.
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N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H bonds in the imidazole ring.
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C=S (Thioamide) Bands: Strong bands associated with the thioamide group are typically observed near 1200 cm⁻¹ and 1500 cm⁻¹.[4]
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Aromatic C=C and C-H: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching will be seen above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise connectivity of the molecule.
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¹H NMR:
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Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The specific splitting pattern will depend on the coupling constants between them.
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N-H Protons: The two N-H protons are expected to give a broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
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Methyl Protons: The methyl group protons will appear as a singlet, likely in the δ 2.2-2.5 ppm region.
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¹³C NMR:
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C=S Carbon: The thiocarbonyl carbon is the most deshielded and is expected to appear in the δ 165-175 ppm range.
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Aromatic Carbons: The six carbons of the benzene ring will have distinct signals in the aromatic region (δ 110-140 ppm). The carbon attached to the methyl group will be readily identifiable.
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Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around δ 15-25 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 164, corresponding to the molecular weight of C₈H₈N₂S.
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Isotope Peak: The presence of a sulfur atom will result in a characteristic M+2 peak (at m/z = 166) with an intensity of approximately 4.4% relative to the M⁺ peak.
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Fragmentation: Common fragmentation pathways may involve the loss of the methyl group, the thione group, or cleavage of the imidazole ring.
Synthesis and Purification
The synthesis of 4-Me-BMT is typically achieved through the cyclization of a substituted o-phenylenediamine.
Protocol: Synthesis of 4-Methyl-1,3-dihydro-2H-benzimidazole-2-thione
This protocol is adapted from established methods for the synthesis of benzimidazole-2-thiones.
Step 1: Reduction of 2-Methyl-6-nitroaniline
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In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline in a mixture of tetrahydrofuran and methanol.
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Add concentrated hydrochloric acid to form the hydrochloride salt.
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Introduce a palladium on carbon (5% Pd/C) catalyst.
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., 25 psi) at room temperature until the nitro group is fully reduced to an amine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-o-phenylenediamine hydrochloride.
Causality: The nitro group is a strong deactivating group, and its reduction to an amine is a necessary step to enable the subsequent cyclization. Palladium on carbon is an efficient catalyst for this hydrogenation.
Step 2: Cyclization to form 4-Me-BMT
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Dissolve the crude 3-methyl-o-phenylenediamine hydrochloride in ethanol.
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Neutralize the solution with a solution of potassium hydroxide in water.
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Add potassium ethylxanthate to the mixture.
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Heat the reaction mixture at reflux for several hours (e.g., 18 hours).
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Upon cooling, the product, 4-Me-BMT, will precipitate out of the solution.
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Collect the solid by filtration, wash with water, and air dry.
Causality: Potassium ethylxanthate serves as a source of the C=S moiety. In the basic medium, it reacts with the diamine to form the five-membered imidazolethione ring.
Caption: Synthesis workflow for 4-Me-BMT.
Purification
The synthesized product is often a mixture of the 4-methyl and 5-methyl isomers. The pure 4-methyl isomer can be isolated from this mixture by repeated fractional recrystallization from a suitable solvent like ethanol.
Reactivity and Derivatization
The 4-Me-BMT molecule offers several sites for chemical modification, making it a versatile building block for more complex molecules.
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N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated with a base, allowing for alkylation or acylation at the nitrogen positions.
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S-Alkylation/Acylation: The thione group can also exhibit nucleophilic character at the sulfur atom, leading to S-alkylation or S-acylation products, particularly under neutral or acidic conditions.
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Metal Complexation: The thione group is an excellent ligand for metal ions. For example, the zinc salt of the 4/5-methyl isomeric mixture is a commercially available antioxidant.[3] These metal complexes have applications in materials science and catalysis.
Applications in Research and Development
The unique chemical structure of 4-Me-BMT and its derivatives has led to their investigation in several fields:
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Medicinal Chemistry: Benzimidazole-2-thiones are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] 4-Me-BMT can serve as a starting material or a key pharmacophore in the design of new therapeutic agents.
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Materials Science: The zinc salt of the 4/5-methyl isomer is used as a non-staining antioxidant in the production of natural and synthetic rubber, where it provides resistance to heat and flexing.[3]
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Agriculture: Some benzimidazole derivatives have shown promise as fungicides and pesticides.[7]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Me-BMT. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is a versatile heterocyclic compound with a rich chemical profile. Its synthesis from readily available starting materials, coupled with its diverse reactivity and potential for biological activity, makes it an attractive molecule for researchers in both academia and industry. While the specific experimental data for the pure 4-methyl isomer remains somewhat elusive in publicly accessible literature, this guide has provided a comprehensive overview of its known and expected properties, synthesis, and applications. Further research into the specific biological activities and material properties of the pure 4-methyl isomer could unveil new and exciting opportunities in drug discovery and materials science.
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